molecular formula C15H16N4O2S B12500405 N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12500405
M. Wt: 316.4 g/mol
InChI Key: PBYJHSHLSXAJOY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound belonging to the class of triazolopyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using the same microwave-mediated method. This approach ensures high efficiency and sustainability, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
  • 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C15H16N4O2S/c1-3-12-6-8-13(9-7-12)18-22(20,21)14-5-4-10-19-11(2)16-17-15(14)19/h4-10,18H,3H2,1-2H3

InChI Key

PBYJHSHLSXAJOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CN3C2=NN=C3C

Origin of Product

United States

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